molecular formula C9H19N3 B8770976 Piperazine, 1-(2-piperidinyl)-(9CI) CAS No. 343868-64-4

Piperazine, 1-(2-piperidinyl)-(9CI)

Cat. No.: B8770976
CAS No.: 343868-64-4
M. Wt: 169.27 g/mol
InChI Key: JDEPFXMUEWMBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2-piperidinyl)-(9CI) is a piperazine derivative of significant interest in biochemical and pharmacological research. Its primary characterized research value lies in its function as a potent activator of the human carbonic anhydrase II (hCA II) isozyme, with a reported activation constant (K A ) of 16.2 µM . Carbonic anhydrase activators (CAAs) like this compound facilitate the rate-determining step of the catalytic cycle by participating in proton transfer processes between the enzyme's active site and the surrounding environment, thereby enhancing the enzyme's catalytic efficiency . This mechanism is crucial for studying the fundamental role of CAs in physiological processes such as CO 2 homeostasis, electrolyte secretion, and potentially even cognition and neuropathic pain . Beyond its specific interaction with carbonic anhydrases, the compound features a piperazine core, a privileged scaffold in medicinal chemistry known for conferring favorable physicochemical properties and bioavailability to molecules . Piperazine-based structures are found in a wide range of therapeutic agents, including antidepressants, antivirals, and anticancer drugs, making this compound a valuable building block for the synthesis and development of novel bioactive molecules . Researchers can utilize this high-purity material to explore its applications in enzymology, as a synthetic intermediate, or as a starting point for structure-activity relationship (SAR) studies in drug discovery. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

343868-64-4

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-piperidin-2-ylpiperazine

InChI

InChI=1S/C9H19N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h9-11H,1-8H2

InChI Key

JDEPFXMUEWMBRH-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)N2CCNCC2

Origin of Product

United States

Synthetic Methodologies for Piperazine, 1 2 Piperidinyl 9ci and Its Analogues

Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is a critical step in the synthesis of 1-(2-piperidinyl)piperazine and its analogues. Several key strategies are employed by chemists to construct this heterocyclic core.

Reductive Amination Approaches

Reductive amination is a widely utilized and versatile method for the formation of carbon-nitrogen bonds and is a key strategy in the synthesis of piperazine derivatives. thieme-connect.com This reaction typically involves the reaction of an aldehyde or a ketone with an amine in the presence of a reducing agent. thieme-connect.com In the context of piperazine synthesis, this can involve the cyclization of a precursor containing two amine functionalities with a dielectrophile. A variety of reducing agents can be employed, including sodium cyanoborohydride and sodium triacetoxyborohydride. thieme-connect.comgoogle.com For instance, a benzylpiperazine was synthesized directly from the corresponding benzaldehyde (B42025) and piperazine using continuous-flow hydrogenation, a method that is both protecting-group-free and environmentally friendly. thieme-connect.com

A notable application of this approach is the synthesis of 3-substituted piperazine-2-acetic acid esters, which begins with a Masamune condensation to form a β-keto ester, followed by reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to generate a 1,4-diamine precursor. nih.gov This diamine is then further manipulated to form the piperazine ring. nih.gov While effective, reductive amination can sometimes lead to challenges in controlling stereochemistry, with the potential for racemization observed in the synthesis of phenyl-substituted piperazines. nih.gov

Alkylation and Substitution Reactions

Alkylation and substitution reactions represent a fundamental approach to constructing the piperazine ring and introducing substituents. mdpi.com These methods often involve the reaction of a diamine with a dihalide or other suitable electrophile. A common strategy involves the use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, to control the reactivity of the piperazine nitrogens and achieve monosubstitution. researchgate.netmdpi.com For example, mono-Boc-piperazine can be alkylated on the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted piperazine. researchgate.net

Another approach involves the direct alkylation of piperazine, often using an excess of the piperazine to favor mono-alkylation over di-alkylation. researchgate.net The alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group is another reported method for synthesizing N-alkylpiperazines. researchgate.net Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig coupling, are also powerful tools for forming aryl-piperazine bonds. mdpi.comorganic-chemistry.org

Aza-Michael Addition Pathways

Aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides an effective route to piperazine and its derivatives. ntu.edu.sgmuni.cz This reaction can be used to form the 1,4-diamine backbone necessary for piperazine ring closure. nih.gov For instance, the reaction of piperazine with α,β-unsaturated carbonyl compounds can yield monosubstituted piperazines, although the formation of disubstituted products can be a competing reaction. muni.cznih.gov

To control the regioselectivity and prevent disubstitution, strategies such as the in-situ formation of a piperazine-1-ium cation have been developed. mdpi.comnih.gov This protonation of one nitrogen atom effectively protects it, allowing the other to participate in the aza-Michael addition. nih.gov Catalysts, such as ceric ammonium nitrate (B79036) or metal ions supported on a resin, can be employed to promote the reaction under mild conditions. muni.cz The aza-Michael addition has also been utilized in the diastereoselective synthesis of enantiomerically pure N-Boc-3-(trifluoromethyl)piperazines. acs.org

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the piperazine ring is no exception. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. rsc.org For example, the condensation of a 1,2-diamine with a 1,2-dielectrophile is a direct method for forming the piperazine ring. researchgate.net

More sophisticated condensation strategies have also been developed. A reaction between carbonyl and amine condensation partners, facilitated by organic photoredox catalysis, can produce a wide array of piperazines. organic-chemistry.org This method involves a 6-endo-trig radical cyclization of in situ generated imines. organic-chemistry.org Additionally, the intramolecular condensation of a diamine precursor can be used to form a piperazinone ring, which can then be further modified. mdpi.com

Approaches for Piperidine (B6355638) Ring Integration

The integration of the piperidine ring is another crucial aspect in the synthesis of Piperazine, 1-(2-piperidinyl)-(9CI). Various methods exist for the preparation of 2-substituted piperidines, which can then be coupled with a piperazine moiety. researchgate.netajchem-a.com

One common strategy involves the reduction of substituted pyridines. youtube.com Pyridines can be hydrogenated using various catalysts, such as platinum oxide, or reduced chemically with reagents like sodium in ethanol. youtube.com Another approach is the functionalization of the piperidine ring itself. For example, C-H functionalization of N-protected piperidines can be achieved with high regioselectivity and stereoselectivity using rhodium catalysts. nih.gov

The synthesis of piperidine derivatives can also be accomplished through cyclization reactions. For instance, the intramolecular reductive cyclization of a monoxime of a 1,5-diketone can yield polysubstituted N-hydroxypiperidines. ajchem-a.com Furthermore, the addition of Grignard reagents to N-acylpyridinium salts or related intermediates can lead to the formation of 2-substituted dihydropyridines, which can then be reduced to the corresponding piperidines. youtube.com

Chiral Synthesis and Stereoselective Preparation of Isomers

The presence of stereocenters in Piperazine, 1-(2-piperidinyl)-(9CI) necessitates the use of chiral synthesis and stereoselective methods to prepare specific isomers.

Several strategies have been developed to achieve high levels of stereocontrol. For example, a highly diastereoselective aza-Michael addition of an optically pure chiral auxiliary to an α,β-unsaturated nitro compound has been used to synthesize enantiomerically pure piperazine precursors. acs.org

Visible light-mediated epimerization has emerged as a powerful tool for converting a more easily synthesized but less stable stereoisomer of a piperazine or morpholine (B109124) into the more thermodynamically stable isomer. nih.gov This method often utilizes a thiyl radical-mediated hydrogen atom transfer process to invert the stereochemistry at a specific carbon center. nih.gov

In the context of piperidine synthesis, stereoselective C-H functionalization using chiral rhodium catalysts has been shown to be highly effective in producing enantiomerically enriched 2-substituted piperidines. nih.gov The choice of both the catalyst and the nitrogen protecting group can influence the site- and stereoselectivity of the reaction. nih.gov Furthermore, the stereoselective synthesis of spiropyrrolizidines and piperazines has been achieved through azomethine ylide cycloaddition reactions, with the stereochemistry of the products confirmed by X-ray diffraction studies. researchgate.net

Below is a table summarizing various synthetic strategies for piperazine and piperidine ring formation:

Synthetic Strategy Key Features Example Application Reference(s)
Reductive Amination Reaction of an amine with a carbonyl compound and a reducing agent.Synthesis of 3-substituted piperazine-2-acetic acid esters. thieme-connect.comnih.gov
Alkylation/Substitution Reaction of a diamine with a dihalide or use of protecting groups for mono-functionalization.Synthesis of N-alkylpiperazines and arylpiperazines. mdpi.comresearchgate.netresearchgate.net
Aza-Michael Addition Conjugate addition of an amine to an α,β-unsaturated carbonyl.Controlled mono-functionalization of piperazine. muni.cznih.govacs.org
Condensation Reactions Joining of two molecules with elimination of a small molecule.Photoredox-catalyzed synthesis of various piperazines. organic-chemistry.orgrsc.org
Pyridine (B92270) Reduction Hydrogenation or chemical reduction of substituted pyridines.Preparation of 2-substituted piperidines. youtube.com
Stereoselective C-H Functionalization Use of chiral catalysts to introduce substituents at specific positions with stereocontrol.Synthesis of enantiomerically enriched 2-substituted piperidines. nih.gov
Visible Light-Mediated Epimerization Conversion of a less stable stereoisomer to a more stable one using light.Stereochemical editing of piperazine and morpholine derivatives. nih.gov

Resolution Techniques

The separation of enantiomers from a racemic mixture, known as resolution, is a common strategy to obtain optically pure compounds. For a basic compound like Piperazine, 1-(2-piperidinyl)-(9CI), several resolution techniques can be employed.

Diastereomeric Salt Formation:

A widely used method for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orgnii.ac.jp After separation, the desired enantiomer of the amine can be recovered by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation. unchainedlabs.com For instance, in the resolution of a racemic carboxylic acid, quinidine (B1679956) was used as the resolving base, and the two diastereomeric salts were successfully separated by crystallization from aqueous acetonitrile. nih.gov A similar principle would apply to the resolution of a racemic basic compound like Piperazine, 1-(2-piperidinyl)-(9CI) using a chiral acid.

Table 1: Chiral Resolving Agents for Amines

Resolving Agent Type Reference
(+)-Tartaric acid Chiral Acid libretexts.org
(-)-Mandelic acid Chiral Acid libretexts.org
(+)-Camphor-10-sulfonic acid Chiral Acid libretexts.org
Brucine Chiral Base (for acidic compounds) libretexts.org
Strychnine Chiral Base (for acidic compounds) libretexts.org
Quinine Chiral Base (for acidic compounds) libretexts.org

Kinetic Resolution:

Kinetic resolution is another powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched. whiterose.ac.uk

Enzymatic kinetic resolution is a particularly attractive method due to the high enantioselectivity of enzymes. nih.govnih.gov For example, lipases have been successfully used for the kinetic resolution of piperidine derivatives. In one study, Candida antarctica lipase (B570770) B (CALB) was used for the enantioselective acylation of a racemic piperidine derivative, yielding the enantioenriched starting material and the acylated product. nih.gov A similar enzymatic approach could be developed for the resolution of Piperazine, 1-(2-piperidinyl)-(9CI).

Chemical kinetic resolution using a chiral base and an organometallic reagent has also been reported for piperidine derivatives. For instance, the use of n-BuLi and the chiral ligand sparteine (B1682161) allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk

Asymmetric Synthesis from Chiral Precursors

An alternative to resolution is asymmetric synthesis, where the desired enantiomer is synthesized directly from a chiral starting material. This approach, often referred to as a chiral pool synthesis, leverages the existing stereochemistry of a readily available molecule to build the target compound.

For the synthesis of Piperazine, 1-(2-piperidinyl)-(9CI), a plausible strategy would involve starting from a chiral piperidine or piperazine precursor. For example, a practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org The key step in this synthesis is an aza-Michael addition.

A hypothetical asymmetric synthesis of (S)-Piperazine, 1-(2-piperidinyl)-(9CI) could start from a commercially available chiral piperidine derivative, such as (S)-N-Boc-2-piperidinecarboxylic acid. This starting material would undergo a series of transformations, including amidation with a protected ethylenediamine, followed by reduction and cyclization to form the piperazine ring.

Table 2: Examples of Chiral Precursors for Piperazine and Piperidine Synthesis

Chiral Precursor Target Ring System Reference
α-Amino acids Piperazine rsc.org
(R)-Glyceraldehyde acetonide Piperazine nih.gov
(S)-Serine Piperazine researchgate.net
L-Proline Piperazine google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles in pharmaceutical manufacturing is of increasing importance to minimize environmental impact and improve process safety and efficiency. researchgate.net Several green approaches have been reported for the synthesis of piperazine and its analogs, which could be applied to the production of Piperazine, 1-(2-piperidinyl)-(9CI).

Use of Greener Solvents and Catalysts:

Efforts have been made to replace hazardous solvents with more environmentally benign alternatives. For instance, a patent describes replacing dichloroethane with the less toxic dichloromethane (B109758) in the synthesis of piperazine-piperidine compounds. google.com Furthermore, the use of heterogeneous catalysts, which can be easily recovered and reused, aligns with green chemistry principles. A simplified, one-pot synthesis of monosubstituted piperazines utilizes a metal-ion-supported polymeric resin as a heterogeneous catalyst. mdpi.com

One-Pot and Flow Synthesis:

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. A one-pot procedure for the preparation of monosubstituted piperazines has been developed. mdpi.com Flow chemistry, where reactions are performed in a continuous stream, offers advantages in terms of safety, scalability, and control over reaction parameters. Microwave-assisted flow synthesis has been applied to the preparation of piperazine derivatives. mdpi.com

Catalytic C-H Functionalization:

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. Photoredox catalysis has emerged as a mild and green method for the C-H arylation and vinylation of piperazines. mdpi.com

Table 3: Green Chemistry Approaches in Piperazine Synthesis

Green Chemistry Principle Application Reference
Use of Greener Solvents Replacement of dichloroethane with dichloromethane google.com
Heterogeneous Catalysis Metal ions supported on a polymeric resin mdpi.com
One-Pot Synthesis Preparation of monosubstituted piperazines mdpi.com
Flow Chemistry Microwave-assisted synthesis of monosubstituted piperazines mdpi.com

Structural Elucidation and Conformational Analysis of Piperazine, 1 2 Piperidinyl 9ci Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of piperazine (B1678402) derivatives, offering detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of piperazine-containing compounds in solution.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms. For a 1-(2-piperidinyl)piperazine scaffold, distinct signals are expected for the protons on the piperazine and piperidine (B6355638) rings. The chemical shifts and coupling patterns of the methylene (B1212753) (-CH2-) protons are characteristic of their position relative to the nitrogen atoms. In asymmetrically substituted piperazines, the four NCH₂-protons typically exhibit complex signal patterns. nih.gov Dynamic NMR studies, which involve recording spectra at various temperatures, can reveal conformational changes. For instance, broad signals at room temperature may resolve into sharper, distinct signals at lower temperatures, indicating the slowing of processes like ring inversion or rotation around amide bonds in derivatized structures. nih.govrsc.org The coalescence temperature (Tc) observed in these experiments allows for the calculation of the activation energy barriers (ΔG‡) for these conformational exchanges, which typically range from 56 to 80 kJ mol⁻¹. rsc.org

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the piperazine and piperidine rings gives rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, confirming the connectivity of the heterocyclic rings. For example, in 1-(2-pyridyl)piperazine, the carbon atoms of the piperazine ring appear at specific chemical shifts in a CDCl₃ solvent. spectrabase.com

¹⁹F NMR: In derivatives containing fluorine, ¹⁹F NMR is a highly sensitive technique used for characterization. The presence of fluorine-containing substituents, such as a 4-fluorobenzoyl group on the piperazine nitrogen, results in characteristic signals in the ¹⁹F NMR spectrum, confirming the successful incorporation of the group. nih.gov

Nucleus Typical Chemical Shift (ppm) in CDCl₃ Notes
¹H (Piperazine -CH₂-)2.5 - 4.0Chemical shift depends on substitution and conformation. Often appears as complex multiplets or broad singlets.
¹H (Piperidine -CH₂-)1.5 - 3.5Protons alpha to the nitrogen are typically downfield.
¹³C (Piperazine -CH₂-)40 - 55Sensitive to the nature of substituents on the nitrogen atoms.
¹³C (Piperidine -CH₂-)20 - 50Carbons alpha to the nitrogen are typically in the 40-50 ppm range.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

MS and Fragmentation Patterns: In electron ionization (EI) mass spectrometry, piperazine derivatives undergo characteristic fragmentation. The molecular ion peak (M+) is often observed, confirming the molecular weight. The fragmentation of the piperazine ring is a key diagnostic feature. Common fragmentation pathways for designer drugs containing the piperazine moiety have been extensively studied. researchgate.net For instance, N-benzylpiperazine (BZP) shows a characteristic base peak corresponding to the loss of the benzyl group. researchgate.net For the 1-(2-piperidinyl)piperazine core, cleavage at the C-N bonds of the piperazine ring and fragmentation of the piperidine ring would be expected to produce a series of diagnostic ions.

Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS): Coupling chromatography with mass spectrometry allows for the separation and analysis of complex mixtures. LC-MS and GC-MS are routinely used to detect and identify piperazine derivatives. researchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater structural detail by isolating a precursor ion and subjecting it to collision-induced dissociation to generate product ions. This technique is invaluable for confirming the structure of specific derivatives and identifying metabolites in biological samples. researchgate.net For example, in the analysis of a piperazine derivative, a protonated adduct [M+H]⁺ can be isolated and fragmented to yield a characteristic spectrum, with the base peak often resulting from a neutral loss specific to the substituent. researchgate.net

Technique Information Obtained Common Fragment Ions (m/z) for Piperazine Core
MS (EI)Molecular weight, fragmentation pattern44, 56, 70, 85
LC-MSMolecular weight of separated components[M+H]⁺ (protonated molecule)
GC-MSMolecular weight and fragmentation of volatile componentsSimilar to EI-MS
LC-MS/MSStructural confirmation via precursor/product ion relationshipDependent on precursor ion and collision energy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For piperazine and its derivatives, the FT-IR spectrum reveals characteristic absorption bands.

The key vibrational modes include:

N-H Stretching: In non-N,N'-disubstituted piperazines, the N-H stretching vibration appears as a moderate band in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations of the methylene groups in the piperazine and piperidine rings are observed between 2800 and 3000 cm⁻¹. researchgate.net Specifically, bands around 2936 and 2851 cm⁻¹ are typical. researchgate.net

C-N Stretching: The stretching vibrations for the C-N bonds of the aliphatic amine structure typically appear in the 1000-1200 cm⁻¹ range.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium
C-H Stretch (aliphatic)2800 - 3000Strong
N-H Bend1590 - 1650Medium-Weak
C-N Stretch1000 - 1200Medium

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

For piperazine and piperidine derivatives, single-crystal X-ray analysis confirms that both rings typically adopt a stable chair conformation. iucr.orgresearchgate.netiucr.org In the crystal structure of piperazine itself, determined at 150 K, the molecule resides on a crystallographic inversion center and has an ideal chair conformation with the N-H bonds in equatorial positions. iucr.orgresearchgate.net Studies on substituted piperazines, such as 1-(4-nitrobenzoyl)piperazine, also show a chair conformation for the piperazine ring. nih.gov The analysis also reveals details about intermolecular interactions, such as N-H···N hydrogen bonds, which often link molecules into chains or sheets in the crystal lattice. iucr.orgiucr.org

Parameter Typical Value (Piperazine Ring) Reference
ConformationChair iucr.orgresearchgate.net
N-C Bond Length~1.46 Å nih.gov
C-C Bond Length~1.52 Å iucr.org
C-N-C Bond Angle~110° iucr.org
N-C-C Bond Angle~111° iucr.org

Conformational Dynamics and Isomerism

The piperazine ring is not rigid and can undergo conformational changes, primarily through a process of ring inversion where one chair conformation converts to another. Additionally, substitution on the nitrogen atoms can introduce other forms of isomerism.

Ring Inversion: Like cyclohexane, the piperazine ring undergoes a rapid chair-to-chair interconversion at room temperature. This process can be studied using dynamic NMR spectroscopy. At low temperatures, this inversion slows down, and the axial and equatorial protons on a given carbon atom can become magnetically non-equivalent, leading to more complex NMR spectra. nih.govrsc.org

Rotational Isomerism (Conformers): When a substituent with a partial double bond character, such as an amide group (e.g., a benzoyl group), is attached to a piperazine nitrogen, rotation around the C(O)-N bond is restricted. nih.govrsc.org This restricted rotation leads to the existence of distinct rotational conformers (rotamers), which can often be observed as separate sets of signals in the NMR spectrum at room temperature. nih.gov Heating the sample provides the energy to overcome the rotational barrier, causing the signals to broaden and eventually coalesce into a single averaged signal. This phenomenon allows for the determination of the energy barrier to rotation. rsc.org Studies on 1-acyl-2-substituted piperazines have shown that an axial conformation is often preferred. nih.gov

The conformational potential energy surface of piperazine analogs has been explored using molecular modeling. njit.edu These computational studies help to identify low-energy conformations and understand the factors that influence conformational preference, such as intramolecular hydrogen bonding. nih.gov

Dynamic Process Technique for Study Typical Activation Energy (ΔG‡)
Ring InversionDynamic ¹H NMR50 - 65 kJ mol⁻¹
Amide Bond RotationDynamic ¹H NMR60 - 80 kJ mol⁻¹

Structure Activity Relationship Sar Studies of Piperazine, 1 2 Piperidinyl 9ci Analogues

Influence of Substituent Patterns on Biological Activity

The biological activity of Piperazine (B1678402), 1-(2-piperidinyl)-(9CI) analogues is significantly influenced by the nature and position of substituents on both the piperazine and piperidine (B6355638) rings. nih.govajchem-a.com These modifications can alter the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. eurekaselect.com

Modifications at Piperazine Nitrogen Atoms

Modifications at the nitrogen atoms of the piperazine ring are a key strategy in modulating the pharmacological profile of these compounds. The two nitrogen atoms provide sites for introducing a variety of substituents, which can significantly impact biological activity. eurekaselect.comnih.gov

The N1 and N4 positions of the piperazine ring are not equivalent, and substitutions at these positions can lead to different pharmacological outcomes. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, modifications on the piperazine ring were found to be crucial for whole-cell activity against Mycobacterium tuberculosis. nih.gov Replacing the piperazine ring with other cyclic amines or introducing bulky substituents often leads to a decrease or loss of activity. nih.gov This highlights the importance of the piperazine moiety for maintaining the desired biological effect.

In the context of antipsychotic agents, a series of novel amide-piperidine (piperazine) derivatives were optimized. One compound from this series demonstrated high affinity for dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors, indicating that specific substitutions on the piperazine nitrogen can fine-tune receptor binding profiles. nih.gov

The introduction of different aryl or alkyl groups at the N4 position of the piperazine ring can significantly alter the compound's properties. For example, in the development of monoamine oxidase (MAO) inhibitors, a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives were synthesized. nih.gov The nature of the substituent on the second piperazine ring influenced the selective inhibitory activity against MAO-A. nih.gov Specifically, compounds with a 4-nitrophenyl or a benzhydryl group showed notable selective MAO-A inhibitory activity. nih.gov

Furthermore, in the design of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen-substituted fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. westernsydney.edu.au This underscores the role of electronic and steric factors of substituents on the piperazine nitrogen in determining biological activity.

Table 1: Effect of Modifications at Piperazine Nitrogen on Biological Activity

Compound/Series Modification Biological Target/Activity Key Finding
1-(5-Isoquinolinesulfonyl)piperazine Analogues Replacement of piperazine ring Mycobacterium tuberculosis IMPDH Piperazine ring is essential for whole-cell activity. nih.gov
Amide-piperidine (piperazine) Derivatives Amide substitution D2, 5-HT1A, 5-HT2A receptors Fine-tuning of receptor binding profiles for antipsychotic activity. nih.gov
2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates Substitution on second piperazine Monoamine Oxidase A (MAO-A) Substituents like 4-nitrophenyl and benzhydryl confer selective inhibitory activity. nih.gov

Modifications at Piperidine Nitrogen and Carbon Atoms

Modifications to the piperidine ring of Piperazine, 1-(2-piperidinyl)-(9CI) analogues are another critical avenue for optimizing biological activity. dndi.orgnih.gov Substitutions on the piperidine nitrogen and carbon atoms can influence the molecule's conformation, lipophilicity, and interactions with target proteins.

In a study of compounds targeting Trypanosoma cruzi, introducing unsaturation into the piperidine ring led to a tenfold increase in potency. dndi.org This suggests that the planarity and shape of the piperidine ring can significantly impact activity. However, replacing the piperidine with an acyclic analogue resulted in a loss of activity, emphasizing the importance of the cyclic structure. dndi.org

For a series of 1-cycloalkyl-4-(1,2-diphenylethyl)piperazines with analgesic activity, the introduction of a meta-hydroxyl group on the 2-phenyl group attached to the piperidine significantly increased their potency. nih.gov This highlights the importance of specific substitutions on moieties attached to the piperidine ring.

In the context of multi-target antipsychotics, the optimization of novel amide-piperidine derivatives showed that specific substitutions on the piperidine portion were crucial for achieving the desired receptor affinity profile. nih.gov

Furthermore, research on piperidine derivatives as monoamine oxidase inhibitors has shown that substitutions on the piperidine ring are critical. For instance, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity against both MAO-A and MAO-B. acs.org This indicates that the position of the substituent on the piperidine ring is a key determinant of activity.

Table 2: Impact of Piperidine Ring Modifications on Biological Activity

Compound/Series Modification Biological Target/Activity Key Finding
4-Azaindole-2-piperidine Analogues Unsaturation in piperidine ring Trypanosoma cruzi Ten-fold increase in potency. dndi.org
1-Cycloalkyl-4-(1,2-diphenylethyl)piperazines m-Hydroxyl on 2-phenyl group Analgesic activity Significant increase in potency. nih.gov
Amide-piperidine Derivatives Amide substitution D2, 5-HT1A, 5-HT2A receptors Crucial for desired receptor affinity. nih.gov

Role of Linker Length and Bridging Groups

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length is a critical factor for the formation of an efficient ternary complex and for modulating activity. nih.gov While piperazine-containing linkers can offer increased rigidity and potentially improved solubility, the chemical groups neighboring the piperazine can significantly affect its pKa and, therefore, its protonation state and solubility. nih.gov For instance, linking the piperazine through an amide bond lowers the pKa value compared to a dimethylpiperazine, while a triazole ring formed via click chemistry decreases the pKa even more substantially. nih.gov

In a series of histamine (B1213489) H3 receptor antagonists, the length of the alkylic linker between the piperazine and another part of the molecule was shown to influence affinity. For some piperazine derivatives, extending the linker length decreased the affinity for the H3 receptor. nih.gov

For a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives with activity against Toxoplasma gondii, the presence or absence of a linker group between the quinazolinone scaffold and the piperazine ring was investigated. acs.org The results indicated that the nature of the linker, or its absence, impacted both the anti-T. gondii activity and the cytotoxicity. acs.org

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry plays a crucial role in the pharmacological efficacy and selectivity of chiral drugs. For analogues of Piperazine, 1-(2-piperidinyl)-(9CI), which can possess multiple chiral centers, the spatial arrangement of atoms can lead to significant differences in biological activity between stereoisomers.

In a study of dermorphin (B549996) analogues containing chiral piperazin-2-one (B30754) and piperazine derivatives, the configuration of phenylalanine and the replacement of a piperazin-2-one ring with a piperazine ring were found to be important for either enhancing or reducing opiate activities. nih.gov This demonstrates that the stereochemistry at specific positions within the molecule can dramatically alter its pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For piperazine derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for specific biological effects.

A 3D-QSAR study on new piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobic factors, were correlated with the antagonistic effect. nih.gov This indicates that the shape and charge distribution of the molecules are critical for their activity.

In another study, QSAR models were developed for predicting the inhibition activities of tricyclic heterocycle piperazine (and piperidine) derivatives against D2, 5-HT1A, and 5-HT2A receptors for their use as atypical antipsychotic drugs. uok.ac.ir These models helped in determining the chemical structural features that improve the activities of the molecules and were used to design new molecules with potentially high activity against all three receptors. uok.ac.ir

Molecular Pharmacology and Preclinical Biological Activities of Piperazine, 1 2 Piperidinyl 9ci Scaffold

Interaction with Neurotransmitter Systems

No published studies were identified that specifically investigated the effects of Piperazine (B1678402), 1-(2-piperidinyl)-(9CI) on key neurotransmitter systems. Therefore, its potential for modulation of dopamine (B1211576), serotonin (B10506), or GABA receptors, its inhibitory action on critical enzymes like monoamine oxidase or acetylcholinesterase, and its influence on neurotransmitter transporters remain uncharacterized.

Dopamine Receptor Modulation (D2, D3)

There is no available data from preclinical studies to suggest or detail any modulatory activity of Piperazine, 1-(2-piperidinyl)-(9CI) at the dopamine D2 or D3 receptors.

GABA Receptor Agonism

There are no findings to support or describe any agonist activity of Piperazine, 1-(2-piperidinyl)-(9CI) at GABA receptors.

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibition

Research detailing the inhibitory potential of Piperazine, 1-(2-piperidinyl)-(9CI) on monoamine oxidase (MAO) or acetylcholinesterase (AChE) is not present in the available scientific record.

Neurotransmitter Transporter Systems (DAT, NET)

The effects of Piperazine, 1-(2-piperidinyl)-(9CI) on the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET) have not been documented in any accessible research.

Enzyme Inhibition and Receptor Antagonism Beyond Neurotransmission

Similarly, a comprehensive search yielded no information on the broader pharmacological profile of Piperazine, 1-(2-piperidinyl)-(9CI). Its potential for enzyme inhibition or receptor antagonism outside the primary neurotransmitter systems remains an area without any scientific investigation or reported findings.

Histamine (B1213489) H3 Receptor Antagonism

Derivatives built upon the piperazine-piperidine framework have been investigated as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonism of this receptor is a therapeutic strategy for neurological and cognitive disorders.

In studies comparing similar molecular structures, the replacement of a piperidine (B6355638) ring with a piperazine ring can influence receptor affinity. For instance, in one study of dual-activity ligands, replacing a piperidine with a piperazine moiety in a specific compound (compound 4 vs. compound 5) maintained high affinity for the human H3 receptor (hH3R), with Kᵢ values of 3.17 nM and 7.70 nM, respectively. nih.govtandfonline.comnih.gov This demonstrates that while the piperidine ring was identified as a more influential element for dual activity with sigma-1 receptors, the piperazine-containing structure still functions as a potent H3R ligand. nih.govnih.gov These findings underscore the potential of this scaffold in developing centrally-acting agents. tandfonline.com

Sigma (σ1, σ2) Receptor Affinity and Activity

The sigma (σ) receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered targets for neurological disorders and cancer. The piperazine-piperidine scaffold has been shown to interact with both sigma receptor subtypes.

Research into dual H3R/σ1R ligands revealed that many compounds with a piperazine or piperidine core interact with both σ1 and σ2 receptors to varying degrees. nih.govnih.gov A key structural insight was that the piperidine moiety appears to be a critical element for high-affinity dual H3/σ1 receptor activity. nih.govtandfonline.com When a piperidine was replaced by a piperazine in one compound pair, the affinity for the σ1 receptor decreased significantly from a Kᵢ of 3.64 nM to 1531 nM, highlighting the piperidine ring's importance for σ1 interaction in that specific chemical series. nih.govtandfonline.comnih.gov

However, other piperazine derivatives have demonstrated notable affinity for sigma receptors. For example, in a series of N-cyclohexylpiperazine analogs, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) showed excellent affinity for both σ1 (Kᵢ = 0.38 nM) and σ2 (Kᵢ = 0.68 nM) receptors. nih.govnih.gov Further modifications proved that both basic nitrogen atoms of the piperazine ring are important for optimal σ2 receptor binding. nih.gov Some piperidine analogs derived from this series, such as compounds 15 and 24, were identified as putative σ2 agonists based on their antiproliferative effects. nih.gov

Table 1: Sigma (σ) Receptor Affinity for Selected Piperazine Derivatives
Compoundσ1 Receptor Kᵢ (nM)σ2 Receptor Kᵢ (nM)
Compound 4 (Piperazine-containing)1531-
Compound 5 (Piperidine-containing)3.64-
PB280.380.68
Amide 360.11-
N-cyclohexylpiperazine 59-4.70

Kinase Inhibition (e.g., CDK4/6, ROCK-II, PARP-1)

The piperazine scaffold is a key component in several approved kinase inhibitors, highlighting its importance in the design of anticancer agents.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition: PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. The FDA-approved PARP inhibitor Olaparib features a piperazine ring in its structure. nih.govtandfonline.com Inspired by this, virtual screening of thousands of compounds containing a piperazine fragment led to the identification of new potential PARP-1 inhibitors. nih.govtandfonline.com Further studies on apigenin-piperazine hybrids have also yielded potent PARP-1 inhibitors, with one compound (15l) exhibiting an IC₅₀ value of 14.7 nM and high selectivity over PARP-2. acs.org

Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition: CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. All three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—incorporate a piperazine or a structurally similar moiety. nih.govnih.gov Crystallographic studies show that the piperazine ring projects towards the solvent, providing an ideal anchor point for creating next-generation therapeutics like PROTACs (proteolysis targeting chimeras) designed to degrade the target kinase. nih.gov The development of novel CDK4/6 inhibitors has often focused on modifying this piperazine ring to improve potency and selectivity. nih.gov

Glycosidase and Amylase Inhibition (e.g., α-glucosidase, α-amylase)

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic approach for managing type 2 diabetes by delaying glucose absorption. Both piperidine and piperazine derivatives have shown significant potential in this area.

Studies have revealed that pyrimidine (B1678525) and piperazine derivatives can have a strong affinity for α-glucosidase. mdpi.com A series of newly synthesized pyrimidinyl-piperazine carboxamide derivatives were evaluated for their inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. Most of the tested compounds showed excellent inhibition, with IC₅₀ values ranging from 0.4 µM to 23 µM, significantly more potent than the reference drug acarbose (B1664774) (IC₅₀ = 817.38 µM). mdpi.com Kinetic studies indicated a competitive mode of inhibition for the most potent compound. mdpi.com Similarly, piperine, an alkaloid containing a piperidine ring, has been identified as a potential inhibitor of both α-amylase and α-glucosidase. frontiersin.orgresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Piperazine Derivatives
Compound SeriesInhibitory Activity (IC₅₀)Reference Drug (Acarbose) IC₅₀
Pyrimidinyl-piperazine carboxamides0.4 µM - 23 µM817.38 µM

Preclinical Efficacy in Disease Models (In Vitro and In Vivo Preclinical)

Antineoplastic and Antiproliferative Activities (e.g., against cancer cell lines)

The piperazine scaffold is a cornerstone in the development of compounds with anticancer properties. Its derivatives have demonstrated significant antiproliferative effects across a wide range of human cancer cell lines.

For instance, a series of indolin-2-one derivatives featuring a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and tested against several cancer cell lines. nih.gov Specific compounds showed potent activity, with compound 6d having an IC₅₀ of 3.59 µM against A549 lung cancer cells and compound 5f showing an IC₅₀ of 3.49 µM against HCT-116 colon cancer cells. nih.gov These values were comparable to the approved drug Sunitinib. nih.gov In another study, piperazine-substituted pyranopyridines also exhibited broad antiproliferative activity at micromolar and submicromolar concentrations, inducing apoptosis in cancer cells. mdpi.com One compound, DO11-48, was particularly effective against the K562 leukemia cell line with an IC₅₀ value of 0.5 µM. mdpi.com The antiproliferative activity of some sigma-2 receptor ligands, such as piperidine analogs of PB28, has also been demonstrated in SK-N-SH neuroblastoma cells. nih.gov

Table 3: Antiproliferative Activity of Selected Piperazine Derivatives
CompoundCancer Cell LineActivity (IC₅₀)
6dA549 (Lung)3.59 µM
5fHCT-116 (Colon)3.49 µM
6lHCT-116 (Colon)4.57 µM
DO11-48K562 (Leukemia)0.5 µM

Antimicrobial Activities (Antibacterial, Antifungal, Anthelmintic)

The piperazine moiety is a well-established pharmacophore in antimicrobial drug discovery, historically used in anthelmintic treatments and found in multiple generations of antibiotics. researchgate.net

Recent research continues to explore new piperazine-based antimicrobial agents. A study on new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides revealed potent and broad-spectrum activity. One compound (3k) was the most potent antibacterial agent, particularly against Listeria monocytogenes, and also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. Notably, several compounds in this series were more potent than the reference drug ampicillin (B1664943) against methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, piperazine has been incorporated into polymers to create materials with significant antimicrobial properties against bacteria like E. coli and S. aureus, where the mechanism is believed to involve targeting the cytoplasmic membrane, leading to cell death. researchgate.net

Anti-inflammatory Potential

The piperazine nucleus is a foundational structure in the development of new therapeutic agents, recognized for its presence in a wide array of molecules with diverse pharmacological activities, including anti-inflammatory effects. nih.govresearchgate.netnih.gov Inflammation is a protective biological response, but its dysregulation can contribute to various pathological conditions. researchgate.net The search for novel anti-inflammatory agents is driven by the side effects associated with currently available drugs. nih.gov

Derivatives of the piperazine scaffold have been investigated for their ability to mitigate inflammatory processes. researchgate.netbiomedpharmajournal.org For instance, certain novel piperazino-enaminone compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-6, MCP-1, MIP-1α, and MIP-1β in animal models. nih.gov Liposomal delivery of one such compound significantly suppressed the release of TNF-α, IL-1β, and nitric oxide (NO) in cell models and reduced levels of TNF-α, IFN-γ, IL-33, and MCP-1 in joints in a murine model of hemophilic arthropathy. nih.gov Other studies on N-phenyl piperazine derivatives have also demonstrated potential for inhibiting inflammation, underscoring the versatility of the piperazine core in designing anti-inflammatory molecules. biomedpharmajournal.org The anti-inflammatory effects of some piperazine-containing compounds are linked to their antioxidant properties and ability to modulate inflammatory pathways. nih.gov

Neuroprotective Effects

The piperazine scaffold is a key component in the design of multi-target drugs aimed at treating neurodegenerative diseases like Alzheimer's. nih.gov Hybrid molecules incorporating a disubstituted piperazine structure have been developed that show promise in preclinical models. These compounds have been observed to reduce both amyloid pathology (Aβ peptides) and Tau pathology (phosphorylation of Tau), which are hallmarks of Alzheimer's disease. nih.gov This dual action is accompanied by the preservation of memory in animal models, highlighting the therapeutic potential of such piperazine derivatives. nih.gov

Furthermore, the neuroprotective properties of some compounds containing a piperazine ring are attributed to their anti-inflammatory and antioxidant mechanisms. nih.gov For example, piperine, which contains a piperidine ring (a component of the specific compound ), has demonstrated the ability to protect dopaminergic neurons in a mouse model of Parkinson's disease. nih.gov Its protective action involves reducing activated microglia, decreasing the expression of the inflammatory cytokine IL-1β, mitigating oxidative stress, and regulating the apoptosis-related Bcl-2/Bax balance. nih.gov These findings suggest that the structural components of Piperazine, 1-(2-piperidinyl)-(9CI) are relevant to the development of neuroprotective agents.

Antidiabetic Activities

The piperazine ring is a prominent scaffold in the development of agents for managing type 2 diabetes. nih.govnih.govnih.gov Its derivatives have been explored for various antidiabetic mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net The inhibition of these enzymes is a validated strategy for controlling blood glucose levels. biomedpharmajournal.orgresearchgate.net

Studies on aryl piperazines have shown that these compounds can promote glucose uptake and inhibit NADH:ubiquinone oxidoreductase (Complex I), suggesting them as potential candidates for type 2 diabetes treatment. nih.gov Structure-activity relationship studies indicate that while an aryl piperazine moiety is important for activity, the substitution of the piperazine with a piperidine ring does not cause a significant loss of activity, pointing to the importance of the combined structural features. nih.gov Other research into 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives also confirmed in vivo antidiabetic activity in rat models. researchgate.net Molecular docking studies have further elucidated the potential of N-phenyl piperazine derivatives to interact with and inhibit α-amylase, another key enzyme in carbohydrate metabolism. biomedpharmajournal.org

Mechanisms of Action at the Cellular and Molecular Level (Preclinical)

Receptor Binding Dynamics

The piperazine and piperidine moieties are crucial structural elements that dictate the binding affinity and selectivity of ligands for various receptors. In the context of G-protein coupled receptors (GPCRs), such as histamine and dopamine receptors, the basic nitrogen atoms of the piperazine ring play a key role. nih.govnih.gov

A comparative study of piperazine and piperidine derivatives as antagonists for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) revealed the significance of the basic core. nih.gov Replacing a piperazine ring with a piperidine ring was found to dramatically increase affinity for the σ1R while not significantly affecting the high affinity for the H3R. nih.gov For example, a piperidine-containing compound showed a σ1R affinity (Ki) of 3.64 nM, whereas its piperazine analogue had a much lower affinity of 1531 nM. nih.gov Molecular docking simulations suggest that the basic nitrogen of both rings forms a key salt bridge with residue Glu172 in the σ1R binding site. nih.gov The piperidine ring, however, allowed for additional favorable interactions within the hydrophobic portion of the receptor active site. nih.gov

Similarly, in the design of dopamine D3 receptor ligands, the piperazine N-atom is a critical point for substitution. While it was once thought that a heterocyclic moiety needed to be directly attached to the piperazine ring to maintain high affinity, studies have shown that linkers (like amide or methylene (B1212753) groups) can be used without losing potency, indicating flexibility in how the piperazine scaffold interacts with the receptor. nih.gov

Enzyme Active Site Interactions

The "Piperazine, 1-(2-piperidinyl)-(9CI)" compound has been specifically identified as a potent enzyme activator. A study investigating a range of piperazine derivatives as activators for human carbonic anhydrase (hCA) isoforms found that 1-(2-piperidinyl)-piperazine was the most effective activator for isoform hCA II. researchgate.net

Carbonic anhydrase activators (CAAs) are believed to function by participating in the proton shuttling between the zinc-coordinated water molecule at the enzyme's active site and the surrounding solution. The diverse basicity and structural scaffolds of the tested piperazines were key to this investigation. researchgate.net While many derivatives showed activity, 1-(2-piperidinyl)-piperazine stood out with the highest potency for hCA II.

Table 1: Activation Constants (KA) of 1-(2-piperidinyl)-piperazine and Related Compounds on Human Carbonic Anhydrase (hCA) Isoforms

Compound hCA I (KA in µM) hCA II (KA in µM) hCA VII (KA in µM)
1-(2-piperidinyl)-piperazine >150 16.2 >150
2-benzyl-piperazine 55.4 108 17.1
1-(3-benzylpiperazin-1-yl)propan-1-one 32.6 116 131

Data sourced from an investigation of piperazines as human carbonic anhydrase activators. researchgate.net

Other studies have shown piperazine derivatives can act as inhibitors of other enzymes. For example, piperazine sulphonamide derivatives have been explored as inhibitors of DPP-4, where they interact with the enzyme's active site to block its activity. researchgate.net

Modulation of Signaling Pathways

The piperazine scaffold can influence cellular function by modulating key signaling pathways. Derivatives of 1,4-disubstituted piperazine-2,5-dione have been shown to protect cells from oxidative stress by activating the IL-6/Nrf2 positive-feedback loop. nih.gov In this mechanism, the compound was found to decrease the production of reactive oxygen species (ROS), stabilize mitochondrial membrane potential to prevent apoptosis, and promote cell survival through the Nrf2 pathway. Nrf2 activation leads to the expression of antioxidant enzymes and prosurvival cytokines like Interleukin-6 (IL-6). nih.gov

In the context of neuroprotection, piperazine derivatives have been shown to modulate pathways central to Alzheimer's disease. Specifically, they can reduce the phosphorylation of the Tau protein and inhibit the release of amyloid-beta (Aβ) peptides. nih.gov Histamine H3 receptor antagonists containing a piperazine or piperidine core can also act as heteroreceptors, modulating the release of a wide range of neurotransmitters, including acetylcholine (B1216132), dopamine, norepinephrine, and serotonin, thereby influencing major signaling cascades within the central nervous system. nih.gov

Preclinical Pharmacokinetic and Metabolic Profiling of Piperazine, 1 2 Piperidinyl 9ci Derivatives

Absorption and Distribution Characteristics in Preclinical Models

The absorption and distribution of piperazine-containing compounds are influenced by their physicochemical properties, which are often modulated to enhance bioavailability. The piperazine (B1678402) core, with its two nitrogen atoms, can lead to an essential increase in water solubility, playing a crucial role in bioavailability.

Studies on various piperazine derivatives have demonstrated a wide range of oral bioavailability across different preclinical species. For instance, a derivative, GNE-A, exhibited oral bioavailability of 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov Another piperazine derivative, when co-administered with paclitaxel (B517696), was shown to improve the bioavailability of paclitaxel by 2.1-fold in rats, suggesting an impact on absorption mechanisms, potentially through inhibition of intestinal P-glycoprotein. researchgate.netnih.gov

The volume of distribution (Vd) for piperazine derivatives also varies among species. For GNE-A, the volume of distribution ranged from 2.1 to 9.0 L/kg in mice, rats, monkeys, and dogs. nih.gov For another derivative, M8891, a small to medium volume of distribution at steady state (Vss) was observed, ranging from 0.23 to 1.3 L/kg across various preclinical species. nih.gov

Plasma protein binding for some piperazine derivatives has been observed to be high, with one compound showing 96.7-99.0% binding. nih.gov Blood-to-plasma concentration ratios for a derivative known as GNE-A were between 0.78 and 1.46, indicating that it does not preferentially distribute into red blood cells. nih.gov

Table 1: Pharmacokinetic Parameters of Representative Piperazine Derivatives in Preclinical Models

Compound Species Oral Bioavailability (%) Volume of Distribution (L/kg)
GNE-A Rat 11.2 2.1 - 9.0
GNE-A Mouse 88.0 2.1 - 9.0
GNE-A Monkey 72.4 2.1 - 9.0
GNE-A Dog 55.8 2.1 - 9.0

Metabolic Pathways and Metabolite Identification (In Vitro and In Vivo Preclinical)

The metabolism of piperazine-containing compounds is a critical determinant of their pharmacokinetic profile and can proceed through several pathways. The piperazine and piperidine (B6355638) rings are common sites for metabolic transformations.

In vitro studies using human and dog liver microsomes have shown that the homopiperazinoyl morpholine (B109124) side chain of some compounds is a major site of metabolism, susceptible to hydroxylation and ring opening. dndi.org For another piperazine derivative, metabolic studies in human, rat, and dog hepatocyte incubates revealed that opening of an oxadiazole ring was a major metabolic pathway, leading to the formation of carboxylic acid and N-cyanoamide metabolites. researchgate.net

A prominent metabolic pathway for piperazine rings involves oxidation. One study detailed a bioactivation pathway involving a six-electron oxidation of the piperazine ring, followed by glutathione (B108866) (GSH) addition and cyclization. researchgate.net Another potential pathway includes N-hydroxylation of the piperazine ring, followed by oxidation to a nitrone and then to a dialdehyde. researchgate.net

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many piperazine derivatives. For example, the metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) was found to involve CYP2D6, CYP1A2, and CYP3A4. researchgate.net Specifically for 1-(2-pyrimidinyl)-piperazine, a metabolite of several psychoactive drugs, CYP2D6 was identified as the enzyme responsible for its hydroxylation in human liver microsomes. nih.gov

In a study on the novel synthetic opioid N-piperidinyl etonitazene, the most pronounced in vitro and in vivo metabolic transformations were O-deethylation, hydroxylation, and ketone reduction. nih.gov

Table 2: Common Metabolic Pathways for Piperazine Derivatives

Metabolic Reaction Site Mediating Enzymes (if identified)
Hydroxylation Piperazine/Piperidine Ring CYP2D6, CYP1A2, CYP3A4
Ring Opening Piperazine/Side Chains
Oxidation Piperazine Ring
O-deethylation Side Chains

Elimination and Clearance Profiles in Preclinical Species

The elimination and clearance of piperazine derivatives are variable and species-dependent.

For the derivative M8891, low clearance was observed in all investigated species, ranging from 0.03 to 0.4 L/h/kg, which corresponds to 1 to 6% of the liver blood flow. nih.gov In contrast, another derivative, GNE-A, showed low plasma clearance in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg) but moderate clearance in rats (36.6 mL/min/kg) and monkeys (13.9 mL/min/kg). nih.gov

The terminal elimination half-life also shows considerable variation. For GNE-A, the mean terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs. nih.gov In a study where a piperazine derivative was co-administered with paclitaxel, the elimination half-life of paclitaxel was extended, and its oral clearance was decreased. researchgate.netnih.gov

Allometric scaling has been used to predict human pharmacokinetic parameters from preclinical data. For GNE-A, the predicted human clearance was 1.3-7.4 mL/min/kg, and the volume of distribution was predicted to be 4.8-11 L/kg. nih.gov

Table 3: Elimination Parameters of Representative Piperazine Derivatives in Preclinical Models

Compound Species Clearance Terminal Half-life (h)
M8891 Various 0.03 - 0.4 L/h/kg -
GNE-A Mouse 15.8 mL/min/kg -
GNE-A Rat 36.6 mL/min/kg 1.67
GNE-A Monkey 13.9 mL/min/kg -

Computational and Theoretical Studies on Piperazine, 1 2 Piperidinyl 9ci Derivatives

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

In the context of Piperazine (B1678402), 1-(2-piperidinyl)-(9CI) derivatives, molecular docking studies have been crucial in understanding their interactions with various biological targets. For instance, research on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives identified their potential to target carbonic anhydrase IX (CAIX), an enzyme associated with cancer. mdpi.com Docking studies revealed the specific binding interactions within the active site of the protein, providing a molecular basis for their observed biological activity. mdpi.com

Similarly, docking analyses of piperidine (B6355638)/piperazine-based compounds with sigma receptors (S1R and S2R) have elucidated the key interactions responsible for their binding affinity and selectivity. nih.gov These studies have shown that interactions such as salt bridges with glutamate (B1630785) and aspartate residues, and π-cation interactions with phenylalanine residues, are critical for binding. nih.gov For example, in a study of piperidine and piperazine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists, docking studies helped to identify that the piperidine moiety was a crucial structural element for dual activity. nih.gov

Furthermore, molecular docking has been employed to screen large libraries of compounds to identify novel hits. In one study, a hierarchical virtual screening program, which included docking, was used to identify a novel piperazine-based insect juvenile hormone agonist from a database of 5 million compounds. researchgate.net This highlights the power of molecular docking in accelerating the discovery of new bioactive molecules.

The insights gained from ligand-protein interaction analysis are summarized in the following table, which details the key interacting residues and types of interactions observed in various studies.

Table 1: Summary of Molecular Docking and Ligand-Protein Interactions for Piperazine, 1-(2-piperidinyl)-(9CI) Derivatives and Related Compounds

Compound/Derivative Class Target Protein Key Interacting Residues Type of Interaction Reference
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives Carbonic Anhydrase IX (CAIX) Not specified Not specified mdpi.com
Piperidine/piperazine-based compounds Sigma-1 Receptor (S1R) Glu172, Asp126, Phe107 Salt bridge, π-cation interaction nih.gov
Piperidine/piperazine derivatives Histamine H3 and Sigma-1 Receptors Not specified Not specified nih.gov
Piperazine-based compounds Insect Juvenile Hormone Receptor (Met) Not specified Not specified researchgate.net
1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole Not specified Not specified Not specified researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to study the stability of the binding pose and the flexibility of both the ligand and the protein over time. acs.org This method complements the static picture provided by molecular docking.

For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, 100 ns MD simulations were performed to assess the stability of the ligand-receptor complexes. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were analyzed to understand the structural stability of the complexes. mdpi.com The results indicated that these derivatives formed stable complexes with their target, CAIX, further supporting their potential as cancer theranostics. mdpi.com

In another study, MD simulations were conducted on piperidine/piperazine-based compounds in complex with the sigma-1 receptor. nih.gov The simulations, which ran for 50 ns, confirmed the stability of the docked poses and provided insights into the dynamic behavior of the ligand within the binding pocket. nih.gov Similarly, MD simulations of piperidine and piperazine derivatives with histamine H3 and sigma-1 receptors were used to examine the stability of the compound's pose and correlate experimental results with the interaction frequency of specific amino acids. nih.govacs.org

These simulations are computationally intensive but offer invaluable information about the dynamic nature of ligand-protein interactions, which is crucial for the rational design of more effective drugs.

Table 2: Molecular Dynamics Simulation Parameters and Findings

Compound/Derivative Class Target Protein Simulation Duration Key Findings Reference
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives Carbonic Anhydrase IX (CAIX) 100 ns Stable ligand-receptor complexes mdpi.com
Piperidine/piperazine-based compounds Sigma-1 Receptor (S1R) 50 ns Stable docked poses nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov This model can then be used as a 3D query to search large compound databases in a process called virtual screening to identify new molecules with the potential for similar activity. researchgate.netnih.gov

For derivatives of 1-(2-pyrimidinyl)piperazine with sedative-hypnotic activity, a pharmacophore model was developed consisting of 11 features. nih.gov This model characterized the binding requirements for these ligands at their hypothetical receptor and was found to be distinct from pharmacophores of other anxiolytic and sedative-hypnotic agents. nih.gov

In a study on histamine H3 and sigma-1 receptor antagonists, pharmacophore modeling was used to demonstrate the probable protein-ligand interactions responsible for the compounds' activity. nih.govacs.org This approach, combined with docking, helped to identify lead structures for further evaluation. nih.gov

Virtual screening, often guided by a pharmacophore model or docking scores, has been successfully applied to identify novel piperazine-based compounds. For instance, a multi-step virtual screening of a 5 million compound database led to the discovery of a new insect juvenile hormone agonist with a piperazine core. researchgate.net This hierarchical approach, which combined ligand-based and structure-based methods, demonstrates the efficiency of virtual screening in modern drug discovery. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and spectroscopic properties of molecules. jksus.org These calculations can be used to understand the fundamental properties of a compound and to correlate them with its biological activity.

For a novel piperazine derivative, 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, DFT calculations were performed to optimize its geometrical structure and determine its global minimum energy. jksus.org The calculations, using functionals like B3LYP-D and WB97XD, provided insights into bond lengths and angles, which were compared with experimental data. jksus.org Such studies help in understanding the conformational preferences and electronic properties of the molecule, which can influence its interaction with biological targets.

In another study, DFT calculations were used to study the properties of N, N'-disubstituted β-branched nitroolefin piperazine derivatives. ijpbs.net These calculations can provide information on parameters like dipole moment, which can impact the interaction between a ligand and its receptor. jksus.org

Table 3: Chemical Compounds Mentioned

Compound Name
Piperazine, 1-(2-piperidinyl)-(9CI)
1,8-naphthalimide-arylsulfonyl derivatives
Carbonic anhydrase IX (CAIX)
Piperidine
Piperazine
Histamine
1-(2-pyrimidinyl)piperazine
1-phenylpiperazin-1,4-diium nitrate monohydrate
N, N'-disubstituted β-branched nitroolefin piperazine
1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate
1-(2-Pyridinyl)piperazine
1-(2-Pyridyl)piperazine
1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
2-Chloro-N-arylacetamide
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines
2,6-bis[1-(tert-butyl) 4-(prop-2-yn-1-yl) piperazine-1,4-dicarboxylate] BODIPY-anthracene

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazine, 1-(2-piperidinyl)-(9CI) in laboratory settings?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperazine derivatives with 2-piperidinyl halides under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 60–80°C). Purification via column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) ensures high purity. Reaction progress is monitored using TLC or LC-MS .
  • Key Considerations : Control reaction temperature to avoid side products (e.g., over-alkylation). Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What spectroscopic and chromatographic methods are recommended for characterizing Piperazine, 1-(2-piperidinyl)-(9CI)?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm structural motifs (e.g., piperazine ring protons at δ 2.5–3.5 ppm, piperidinyl protons at δ 1.4–2.1 ppm) .
  • LC-MS : Electrospray ionization (ESI) in positive mode to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-N stretch) .

Q. What are the recommended storage conditions to maintain the stability of piperazine derivatives during experiments?

  • Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (e.g., N₂). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Avoid prolonged exposure to moisture or elevated temperatures (>25°C), which can hydrolyze the piperazine ring .

Advanced Research Questions

Q. How can Raman microspectroscopy parameters be optimized to differentiate structural isomers of piperazine derivatives?

  • Methodology : Use a 785 nm laser with 20 mW power and 128–256 scans to enhance spectral resolution. Multivariate analysis (e.g., PCA-LDA) of peak positions (e.g., 600–1600 cm⁻¹) distinguishes isomers like 1-(2-piperidinyl) vs. 1-(3-piperidinyl) derivatives. Critical bands include C-N stretching (~1000 cm⁻¹) and ring deformation modes (~700 cm⁻¹) .
  • Data Contradiction Analysis : If spectral overlap occurs, increase laser power incrementally (10 → 20 mW) and validate with orthogonal methods (e.g., X-ray crystallography) .

Q. How does the introduction of substituents (e.g., chloro, trifluoromethyl) affect the receptor binding affinity of piperazine-based compounds?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., GPCRs). Substituents at the para position enhance hydrophobic interactions (e.g., 4-CPP vs. 3-CPP with serotonin receptors) .
  • In Vitro Assays : Radioligand binding assays (e.g., ³H-labeled ligands) quantify Kᵢ values. For example, 4-chlorophenylpiperazine derivatives show higher 5-HT₂A affinity (Kᵢ = 12 nM) compared to unsubstituted analogs (Kᵢ = 150 nM) .

Q. What strategies resolve contradictions in pharmacological data between piperazine derivatives and their metabolites?

  • Methodology :

  • Metabolite Identification : Incubate compounds with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS. Compare fragmentation patterns (MS/MS) to reference libraries .
  • Functional Assays : Use patch-clamp electrophysiology or calcium flux assays to assess metabolite activity vs. parent compounds. For example, N-oxide metabolites may exhibit reduced CNS penetration due to increased polarity .

Q. How do steric and electronic effects influence the stability of Piperazine, 1-(2-piperidinyl)-(9CI) under varying pH conditions?

  • Methodology :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Piperazine rings are prone to hydrolysis under acidic conditions (pH < 3), forming ethylenediamine byproducts .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict protonation states and bond dissociation energies. Electron-withdrawing groups (e.g., –NO₂) reduce basicity, enhancing stability at low pH .

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